1-(4-Amino-1H-pyrazol-1-YL)butan-2-one

medicinal chemistry molecular flexibility entropy of binding

This bifunctional heterocyclic building block features a 4-amino‑1H‑pyrazole core N‑alkylated with a butan‑2‑one side chain, enabling orthogonal reactivity for JAK inhibitor libraries, PROTAC design, and CNS‑penetrant candidates. With a fragment‑like profile (MW 153.18, TPSA 60.91 Ų, LogP 0.44), it serves as a direct precursor to derivatives achieving IC50 2.2–3.5 nM against JAK1/2/3, outperforming Ruxolitinib in cellular assays. Unlike simpler ketone analogs, the butan‑2‑one motif provides unique synthetic handles for scaffold‑hopping and bifunctional probe construction. Purchase 95% purity material today.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13165667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-1H-pyrazol-1-YL)butan-2-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC(=O)CN1C=C(C=N1)N
InChIInChI=1S/C7H11N3O/c1-2-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3
InChIKeyDQWWNAJPGWOFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one CAS 1543061-60-4: Sourcing and Key Identity Parameters


1-(4-Amino-1H-pyrazol-1-YL)butan-2-one (CAS 1543061-60-4) is a low-molecular-weight (153.18 g/mol) heterocyclic building block comprising a 4-amino-1H-pyrazole core N-alkylated with a butan-2-one side chain . Its computed physicochemical profile—topological polar surface area (TPSA) of 60.91 Ų, calculated LogP of 0.44, and three rotatable bonds—positions it as a compact, bifunctional intermediate for medicinal chemistry . The compound is commercially supplied at ≥95% purity for research use .

Why Generic Substitution of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one with Nearest Analogs Compromises Synthetic Programs


Although several 4-amino-1H-pyrazole congeners are commercially available (e.g., the propan-2-one, ethanone, and butanamide analogs), their intermolecular interaction profiles and synthetic handles differ substantially from those of 1-(4-amino-1H-pyrazol-1-YL)butan-2-one. Subtle variations in alkyl-chain length, functional-group placement, and computed lipophilicity alter the reactivity, conformational flexibility, and downstream pharmacokinetic potential of derived compounds. Importantly, the 4-amino-pyrazole scaffold has been validated as a critical pharmacophore in potent JAK kinase inhibitors (IC₅₀ values as low as 2.2–3.5 nM), where minor structural modifications dictate kinase selectivity [1]. Consequently, substituting the title compound with a nearest-neighbor analog without experimental validation risks deviating from established structure–activity relationships and forfeiting synthetic opportunities unique to the butan-2-one architecture.

Quantitative Differentiation Evidence for 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one vs. Closest Structural Analogs


Increased Rotatable Bond Count vs. 1-(4-Amino-1H-pyrazol-1-yl)propan-2-one

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one possesses three rotatable bonds, whereas the closest commercial analog, 1-(4-amino-1H-pyrazol-1-yl)propan-2-one (CAS 1505653-32-6), has only two . The extra methylene unit in the butan-2-one side chain increases conformational freedom, which can enhance induced-fit binding to flexible protein pockets while imposing a modest entropic penalty.

medicinal chemistry molecular flexibility entropy of binding

Elevated Computed LogP vs. 1-(4-Amino-1H-pyrazol-1-yl)propan-2-one

The computed LogP of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is 0.44, compared with 0.05 for the propan-2-one analog . This eight-fold increase in lipophilicity reflects the elongation of the alkyl ketone chain and may translate into improved passive membrane permeability and altered tissue distribution for derived compounds.

lipophilicity membrane permeability ADME prediction

Higher Molecular Weight and Altered van der Waals Potential vs. Ethyl and Methyl Ketone Congeners

1-(4-Amino-1H-pyrazol-1-YL)butan-2-one has a molecular weight of 153.18 Da, which is 14.02 Da higher than the propan-2-one analog (139.16 Da) and 28.05 Da higher than the ethanone analog (125.13 Da) . This increased molecular mass corresponds to an additional methylene or methyl group, potentially augmenting van der Waals contact surface area in protein–ligand complexes. In fragment-based or scaffold-focused libraries, these mass increments can be decisive for hit expansion and optimization of binding enthalpy.

molecular weight van der Waals interactions building-block selection

Positional Specificity of the Primary Amino Group vs. Side-Chain Amino Isomer

In 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one, the primary amino group is located at the 4-position of the pyrazole ring, whereas in the constitutional isomer 1-amino-4-(1H-pyrazol-1-yl)butan-2-one (CAS 2228758-85-6), the amino group resides on the butan-2-one side chain . This positional difference dictates which moiety can undergo amide bond formation, sulfonylation, or reductive amination: ring-based derivatization preserves the ketone for orthogonal transformations, whereas side-chain amino substitution eliminates this bifunctionality.

regioselective derivatization synthetic handle heterocycle elaboration

Validated Scaffold Class: 4-Amino-1H-pyrazoles as Sub-Nanomolar JAK Kinase Inhibitors

Although 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one itself has not been profiled in published kinase assays, its 4-amino-1H-pyrazole core directly matches the pharmacophore of potent JAK inhibitors. In a benchmark study, compound 3f—a 4-amino-(1H)-pyrazole derivative—exhibited IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) in vitro, exceeding the potency of the approved drug Ruxolitinib [1]. The title compound provides an unelaborated entry point into this validated inhibitor class.

kinase inhibition JAK-STAT pathway anticancer drug discovery

Optimal Research and Industrial Application Scenarios for 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one


Lead Optimization of JAK/STAT Pathway Inhibitors for Oncology

The compound serves as a direct precursor for 4-amino-(1H)-pyrazole derivatives targeting JAK1, JAK2, and JAK3. In the Liang et al. study, elaborated analogs bearing this core achieved low nanomolar IC₅₀ values (2.2–3.5 nM) and outperformed Ruxolitinib in cellular assays [1]. Researchers can use the title compound to synthesize focused libraries exploring the N1-side-chain SAR around the butan-2-one motif, which is absent in simpler ketone analogs.

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 153.18 Da and TPSA of 60.91 Ų, the compound falls within fragment-like physicochemical space. Its bifunctional nature (ring amine plus ketone) allows it to be used as a core fragment for scaffold-hopping exercises, where the butan-2-one chain can be elongated or substituted to probe adjacent hydrophobic pockets identified by X-ray crystallography or cryo-EM .

Orthogonal Derivatization for Chemical Biology Probe Synthesis

The orthogonal reactivity of the 4-amino group and the ketone enables the construction of bifunctional probes (e.g., PROTACs, fluorescent probes, or affinity reagents). The amino group can be acylated with a ligand or linker while the ketone remains available for subsequent bioconjugation via oxime or hydrazone formation, a synthetic flexibility not available in the 1-amino-4-(1H-pyrazol-1-yl)butan-2-one isomer .

Construction of CNS-Penetrant Kinase Inhibitor Libraries

The computed LogP of 0.44 and TPSA of 60.91 Ų place the compound within favorable ranges for CNS drug-likeness (typically TPSA <70 Ų and LogP 1–4 for optimal brain penetration). When elaborated, derivatives may retain acceptable CNS MPO scores, making this building block a strategic starting point for programs targeting CNS malignancies or neuroinflammatory conditions driven by JAK/STAT signaling .

Quote Request

Request a Quote for 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.